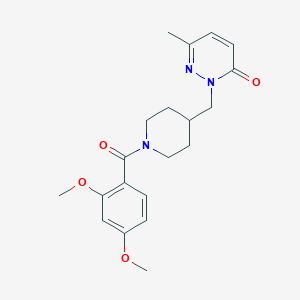

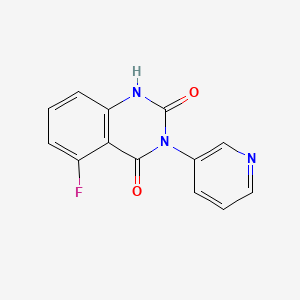

![molecular formula C17H15ClN2O3S2 B2905822 N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895472-44-3](/img/structure/B2905822.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide, also known as CCT251545, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of benzothiazole derivatives and has been shown to exhibit potent antitumor activity in preclinical studies.

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties . The anti-inflammatory activity of this compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory activities .

Analgesic Activity

The compound has also been evaluated for its analgesic (pain-relieving) properties . Some of the synthesized compounds have shown significant analgesic activities .

Ulcerogenic Activity

The compound has been evaluated for its ulcerogenic (ulcer-causing) activity . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties . It has been tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .

COX-1 Inhibitory Activity

The compound has been evaluated for its COX-1 inhibitory activity . The colorimetric assays established weak COX-1 inhibitory activity .

Anticonvulsant Activity

Benzothiazole, a moiety present in the compound, has been reported to have anticonvulsant activities .

Mechanism of Action

Target of Action

The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into prostaglandins . Two unique isoforms of cyclo-oxygenase, COX-1 and COX-2, have been identified in mammalian cells .

Mode of Action

N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide, like other non-steroidal anti-inflammatory drugs (NSAIDs), exerts its effects primarily through the inhibition of prostaglandin biosynthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The compound’s interaction with its targets leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide disrupts these pathways, leading to a reduction in the production of prostaglandins .

Result of Action

The inhibition of prostaglandin biosynthesis by N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide results in significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown to have significant anti-inflammatory and analgesic activities .

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-11-2-5-13(6-3-11)25(22,23)9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBBWHASWFAXBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2905752.png)

![7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2905755.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2905758.png)

![2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2905759.png)

![N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2905760.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2905762.png)